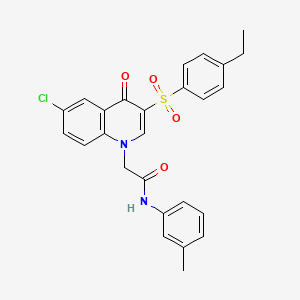
2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C26H23ClN2O4S and its molecular weight is 494.99. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Activity in Cancer Research
Compounds structurally related to 2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide have been studied for their potential cytotoxic activity against various cancer cell lines. For instance, sulfonamide derivatives have shown significant in vitro anticancer activity against breast and colon cancer cell lines (Ghorab et al., 2015). This suggests the potential for molecules with similar structural features to be explored for their anticancer properties.
Antimicrobial and Antifungal Applications
Quinoline and quinazoline derivatives have demonstrated a range of biological activities, including antimicrobial and antifungal properties. The synthesis and characterization of new quinazolines with potential as antimicrobial agents have been reported, indicating the usefulness of such compounds in addressing bacterial and fungal infections (Desai et al., 2007). The presence of the quinoline moiety in the molecule of interest suggests possible antimicrobial or antifungal applications.
Anti-Inflammatory Properties
Compounds with acetamide groups, similar to the one , have been synthesized and investigated for their analgesic and anti-inflammatory activities. A study demonstrated that certain quinazolinyl acetamides show potent analgesic and anti-inflammatory effects, highlighting the therapeutic potential of these molecules in treating inflammation and pain (Alagarsamy et al., 2015).
Neuroprotective Effects
Research into anilidoquinoline derivatives has uncovered their potential therapeutic efficacy in treating neurological conditions, such as Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, offering a basis for the development of treatments for viral neurological diseases (Ghosh et al., 2008).
Broad-Spectrum Antifungal Agents
Morpholin-3-yl-acetamide derivatives have been identified as promising antifungal agents against Candida and Aspergillus species, providing a new avenue for the development of antifungal therapies. The modification of such compounds has led to improved plasmatic stability while maintaining potent in vitro activity (Bardiot et al., 2015).
Propiedades
IUPAC Name |
2-[6-chloro-3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-3-18-7-10-21(11-8-18)34(32,33)24-15-29(23-12-9-19(27)14-22(23)26(24)31)16-25(30)28-20-6-4-5-17(2)13-20/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDELLRLKHWIICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

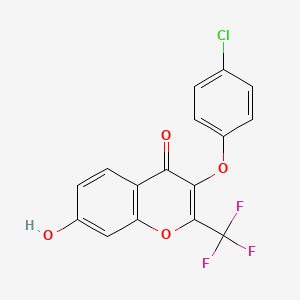
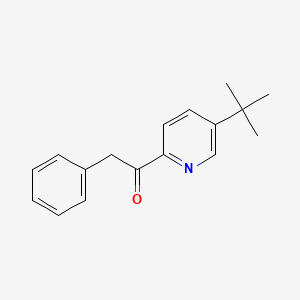

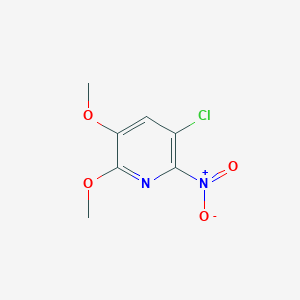
![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2687292.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2687294.png)
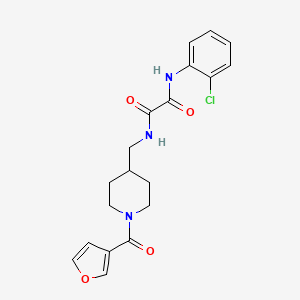
![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687296.png)
![ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2687297.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-3-carboxamide](/img/structure/B2687298.png)
![4-benzoyl-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687299.png)

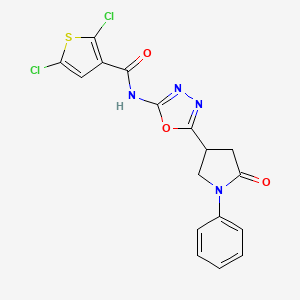
![1-(4-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2687302.png)